molecular formula C6H12N2O B8139779 (6S)-6-ethyl-2-piperazinone

(6S)-6-ethyl-2-piperazinone

Cat. No.: B8139779
M. Wt: 128.17 g/mol
InChI Key: ORWIPPKVYLQCSE-YFKPBYRVSA-N
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Description

(6S)-6-ethyl-2-piperazinone is a chiral piperazinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group at position 2. The stereochemistry at position 6 (S-configuration) and the ethyl substituent are critical to its physicochemical and biological properties. Piperazinones are known for their versatility in medicinal chemistry, particularly as scaffolds for designing CNS-active agents, anti-inflammatory drugs, and enzyme inhibitors .

Properties

IUPAC Name

(6S)-6-ethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-5-3-7-4-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWIPPKVYLQCSE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-ethyl-2-piperazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable diketone or keto-ester, followed by cyclization to form the piperazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: (6S)-6-Ethyl-2-piperazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base or acid catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperazinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Research has indicated that derivatives of piperazine, including (6S)-6-ethyl-2-piperazinone, exhibit significant analgesic properties. In studies involving opioid derivatives, modifications in the piperazine structure have led to the development of potent analgesics with improved safety profiles compared to traditional opioids like fentanyl . The structural analogs of this compound have shown promise in enhancing analgesic efficacy while minimizing side effects.

Antidiabetic Agents
this compound and its derivatives have been investigated for their potential as antidiabetic agents. A series of piperazine derivatives were synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The most promising compounds demonstrated significant inhibitory activity, suggesting that this compound could be a valuable lead in the development of new treatments for type 2 diabetes .

Neurological Applications

Cognitive Disorders
Compounds related to this compound have been studied for their effects on cognitive disorders such as Alzheimer's disease and schizophrenia. Research indicates that piperazine derivatives can act as agonists at muscarinic acetylcholine receptors, which are crucial for cognitive function. These compounds may help alleviate symptoms associated with memory and executive dysfunction .

Antiviral Activity

Viral Infections
There is emerging evidence that this compound may possess antiviral properties. Certain derivatives have been documented to inhibit viral replication, particularly against HIV and influenza viruses. Studies have shown that modifications to the piperazine structure can enhance antiviral activity, making it a candidate for further investigation in the treatment of viral infections .

Chemical Synthesis and Industrial Applications

Intermediate in Synthesis
In the chemical industry, this compound serves as an important intermediate in the synthesis of various specialty chemicals. Its unique structural properties allow it to participate in diverse chemical reactions, making it valuable for producing other pharmacologically active compounds.

Data Table: Applications Overview

Application AreaSpecific UsesResearch Findings
AnalgesicsPain relief agentsDerivatives show enhanced potency compared to traditional opioids
Antidiabetic AgentsInhibition of α-glucosidaseSignificant enzyme inhibition observed in synthesized derivatives
Neurological DisordersTreatment for Alzheimer's and schizophreniaAgonist activity at muscarinic receptors noted, potential cognitive benefits
Antiviral ActivityInhibition of HIV and influenza virusesModifications enhance antiviral efficacy; promising lead compounds identified
Chemical SynthesisIntermediate for specialty chemicalsValuable in producing various pharmacologically active compounds

Case Studies

  • Analgesic Development
    A study focused on synthesizing new piperazine derivatives based on this compound revealed that certain modifications significantly increased analgesic potency while reducing side effects compared to existing opioids. This research highlights the potential for developing safer pain management therapies.
  • Antidiabetic Research
    A series of experiments were conducted to evaluate the α-glucosidase inhibitory activity of piperazine derivatives derived from this compound. The findings indicated that specific substitutions on the piperazine ring could lead to compounds with promising antidiabetic properties, warranting further clinical investigation.
  • Neuropharmacology Studies
    Investigations into the effects of piperazine derivatives on cognitive function demonstrated that these compounds could enhance memory and reduce symptoms associated with neurodegenerative diseases. This research supports the potential use of this compound in therapeutic applications for cognitive disorders.

Mechanism of Action

The mechanism of action of (6S)-6-ethyl-2-piperazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of (6S)-6-ethyl-2-piperazinone, their substituents, and reported activities:

Compound Name Core Structure Substituents Biological Activity Synthesis Pathway References
(6S)-6-(Hydroxymethyl)piperazin-2-one Piperazinone Hydroxymethyl at position 6 (S) Intermediate for drug synthesis Hydrolysis of chlorinated precursors
6-[4-(2-Fluorophenyl)piperazine]-3(2H)-pyridazinone Pyridazinone Fluorophenyl-piperazine at position 6 Analgesic, anti-inflammatory Condensation of hydrazides with aldehydes
6-(4-Chlorophenyl)piperazinyl-pyridazinone Pyridazinone Chlorophenyl-piperazine at position 6 Cytoprotective, anti-inflammatory Hydrolysis and acetylation
Emorfazone (reference drug) Pyridazinone Ethylcarbamate substituents Anti-inflammatory, analgesic Ring expansion of pyrazolone

Key Differences and Implications

Core Ring System: Piperazinone vs. Pyridazinone: Piperazinones (6-membered ring with two nitrogens) exhibit greater conformational flexibility compared to pyridazinones (6-membered ring with two adjacent nitrogens and a ketone). This flexibility may enhance binding to diverse biological targets, such as serotonin receptors or cyclooxygenase enzymes . Stereochemistry: The S-configuration in this compound is crucial for enantioselective interactions, as seen in hydroxymethyl-piperazinone derivatives, which show distinct pharmacokinetic profiles compared to their R-isomers .

Aromatic vs. Aliphatic Substituents: Fluorophenyl or chlorophenyl groups in pyridazinone analogs (e.g., ) confer stronger affinity for inflammatory mediators (e.g., COX-2) but may increase cytotoxicity compared to aliphatic substituents like ethyl.

Biological Activity: Pyridazinones with piperazine moieties (e.g., ) demonstrate potent anti-inflammatory and analgesic effects (e.g., 50–70% edema inhibition in rat models), likely due to dual inhibition of prostaglandins and leukotriene pathways. Piperazinones like this compound are hypothesized to exhibit similar efficacy but with reduced gastrointestinal toxicity, as seen in emorfazone derivatives .

Synthesis Complexity: this compound likely requires enantioselective synthesis, such as chiral resolution or asymmetric catalysis, whereas pyridazinones are typically synthesized via condensation reactions (e.g., hydrazide-aldehyde coupling) .

Biological Activity

Overview

(6S)-6-Ethyl-2-piperazinone is a chiral compound belonging to the piperazinone family, characterized by its six-membered ring containing two nitrogen atoms. The stereochemistry of this compound significantly influences its biological activity and interaction with various molecular targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The compound has been studied for its potential therapeutic applications, particularly in drug development due to its ability to influence biological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazinone derivatives, including this compound. Research indicates that compounds with a piperazine moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to reduced cell viability. The compound's effectiveness varies across different cancer types, with notable activity against melanoma and colorectal adenocarcinoma cell lines .
Cell Line IC50 (µM) Effect
518A2 (Melanoma)<10Significant cytotoxicity
HT29 (Colorectal)<10Moderate growth inhibition
A549 (Lung)<20Reduced proliferation

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis :
    • DAPI staining has demonstrated that treatment with this compound leads to nuclear condensation and morphological changes consistent with apoptosis in treated cells .
  • Inhibition of Anti-apoptotic Proteins :
    • Molecular docking studies indicate that this compound may inhibit Bcl-XL and Bcl-2 proteins, which are crucial regulators of apoptosis . This inhibition contributes to the pro-apoptotic signaling pathways.

Potential Therapeutic Uses

The unique properties of this compound suggest several pharmacological applications:

  • Antitumor Agents : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug.
  • Neurological Disorders : Research indicates that piperazine derivatives can act as agonists for muscarinic receptors, potentially offering therapeutic benefits in conditions like schizophrenia and Alzheimer's disease .

Case Studies

  • Study on Antitumor Activity :
    • A study investigated the effects of various piperazine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxic effects, particularly against melanoma and lung cancer cell lines .
  • Mechanistic Insights :
    • Another study utilized molecular docking techniques to explore the binding affinity of this compound to Bcl-XL protein, revealing promising results that support its role in apoptosis induction .

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